

# Application of Triethylamine Borane in Polymer Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: Triethylamine borane

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**Triethylamine borane** (TEB), a commercially available and relatively stable amine-borane complex, has emerged as a versatile reagent in polymer chemistry. Its applications span from initiating controlled polymerization reactions to acting as a modifying agent for various polymers. This document provides detailed application notes and protocols for the use of **triethylamine borane** in several key areas of polymer chemistry, including ring-opening copolymerization, controlled radical polymerization, and its function as a chain transfer agent and a reducing agent for polymer modification.

## Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides

**Triethylamine borane** is an effective catalyst, often used in conjunction with a phosphazene base, for the ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters. This metal-free catalytic system offers an alternative to traditional high-temperature polycondensation methods and allows for the synthesis of well-defined block copolymers.<sup>[1]</sup>

## Quantitative Data

The following table summarizes the results of triethylborane-assisted ring-opening copolymerization of 5-norbornene-2,3-dicarboxylic anhydride (CPMA) and propylene oxide (PO) using a poly(sebacic acid)-based polyester (PPS) as a chain transfer agent.

Entry	PPS wt %	[CPMA]: [PO]: [PPS]: [TEB]: [PPNCl]	M <sub>n</sub> (kDa)	Đ (PDI)	T <sub>g</sub> (°C)	T <sub>m</sub> (°C)
1	61%	100:600:10 .4:1:1	4.0	1.44	-43	44
2	37%	100:600:4. 5:1:1	5.0	1.40	-35	39
3	31%	100:600:3. 2:1:1	5.4	1.30	-14	NA
4	18%	100:600:1. 6:1:1	7.2	1.24	21	NA

Data sourced from ACS Appl. Polym. Mater.[\[1\]](#) M<sub>n</sub> = Number-average molecular weight, Đ (PDI) = Polydispersity Index, T<sub>g</sub> = Glass transition temperature, T<sub>m</sub> = Melting temperature. [PPNCl] = bis(triphenylphosphine)iminium chloride

## Experimental Protocol: Synthesis of ABA Triblock Copolyester

This protocol describes the synthesis of an ABA triblock copolyester via triethylborane-assisted ring-opening copolymerization.

Materials:

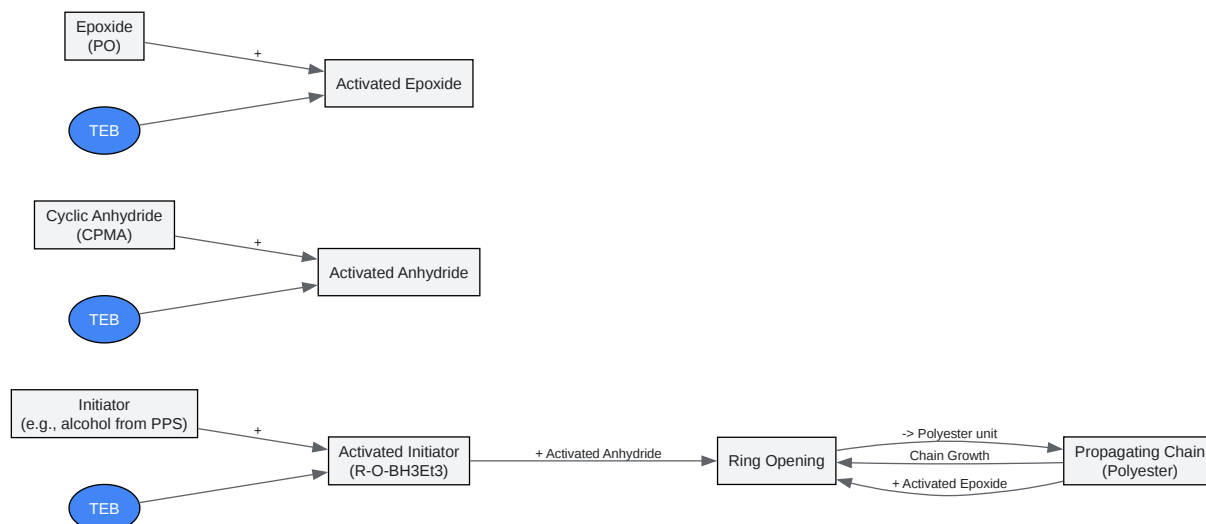
- 5-norbornene-2,3-dicarboxylic anhydride (CPMA)
- Propylene oxide (PO)
- Poly(sebacic acid)-based polyester (PPS, serves as a macro-chain transfer agent)
- Triethylborane (TEB) solution (e.g., 1 M in THF)
- bis(triphenylphosphine)iminium chloride ([PPN]Cl)

- Anhydrous tetrahydrofuran (THF)
- Methanol
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer

#### Procedure:

- Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen. Purify and dry all reagents and solvents prior to use.
- Reaction Setup: In a glovebox, add the desired amounts of PPS, CPMA, and [PPN]Cl to a Schlenk flask equipped with a magnetic stir bar.
- Solvent and Reactants Addition: Dissolve the solids in anhydrous THF. Add the required amount of TEB solution to the flask.
- Monomer Addition: Cool the flask in an ice bath. Add the desired amount of propylene oxide to the reaction mixture via syringe.
- Polymerization: Seal the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots for  $^1\text{H}$  NMR analysis to determine monomer conversion.
- Quenching and Precipitation: Once the desired conversion is reached, quench the reaction by adding a small amount of acidic methanol.
- Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
- Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.
- Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

## Reaction Mechanism



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Caption: Mechanism of TEB-assisted Ring-Opening Copolymerization.

## Oxygen-Tolerant Controlled Radical Polymerization

**Triethylamine borane**, in the form of air-stable amine complexes, serves as an efficient initiator for controlled radical polymerization, particularly for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A key advantage of this system is its tolerance to oxygen, which typically inhibits radical polymerizations. The TEB-amine complex can be activated to release TEB, which then reacts with oxygen to generate radicals, initiating polymerization.[2]

## Quantitative Data

The following table shows the results for the oxygen-tolerant RAFT polymerization of N,N-dimethylacrylamide (DMA) using a TEB-dimethylaminopyridine (DMAP) complex.

Entry	[DMA]: [CTA]: [TEB- DMAP]	Temper ature (°C)	Time (h)	Convers ion (%)	M <sub>n</sub> ,th (g/mol)	M <sub>n</sub> ,GPC (g/mol)	Đ (PDI)
1	200:1:0.2	90	1	95	19,000	18,500	1.15
2	200:1:0.2	70	3	93	18,600	18,100	1.18
3	200:1:0.2	50	6	91	18,200	17,800	1.20
4	200:1:0.0 2	110	1	96	19,200	18,800	1.14

Data adapted from Macromolecules.<sup>[2]</sup> CTA = Chain Transfer Agent (in this case, a trithiocarbonate) M<sub>n</sub>,th = Theoretical number-average molecular weight, M<sub>n</sub>,GPC = GPC measured number-average molecular weight, Đ (PDI) = Polydispersity Index.

## Experimental Protocol: Oxygen-Tolerant RAFT Polymerization

This protocol describes a general procedure for oxygen-tolerant RAFT polymerization initiated by a TEB-amine complex.

Materials:

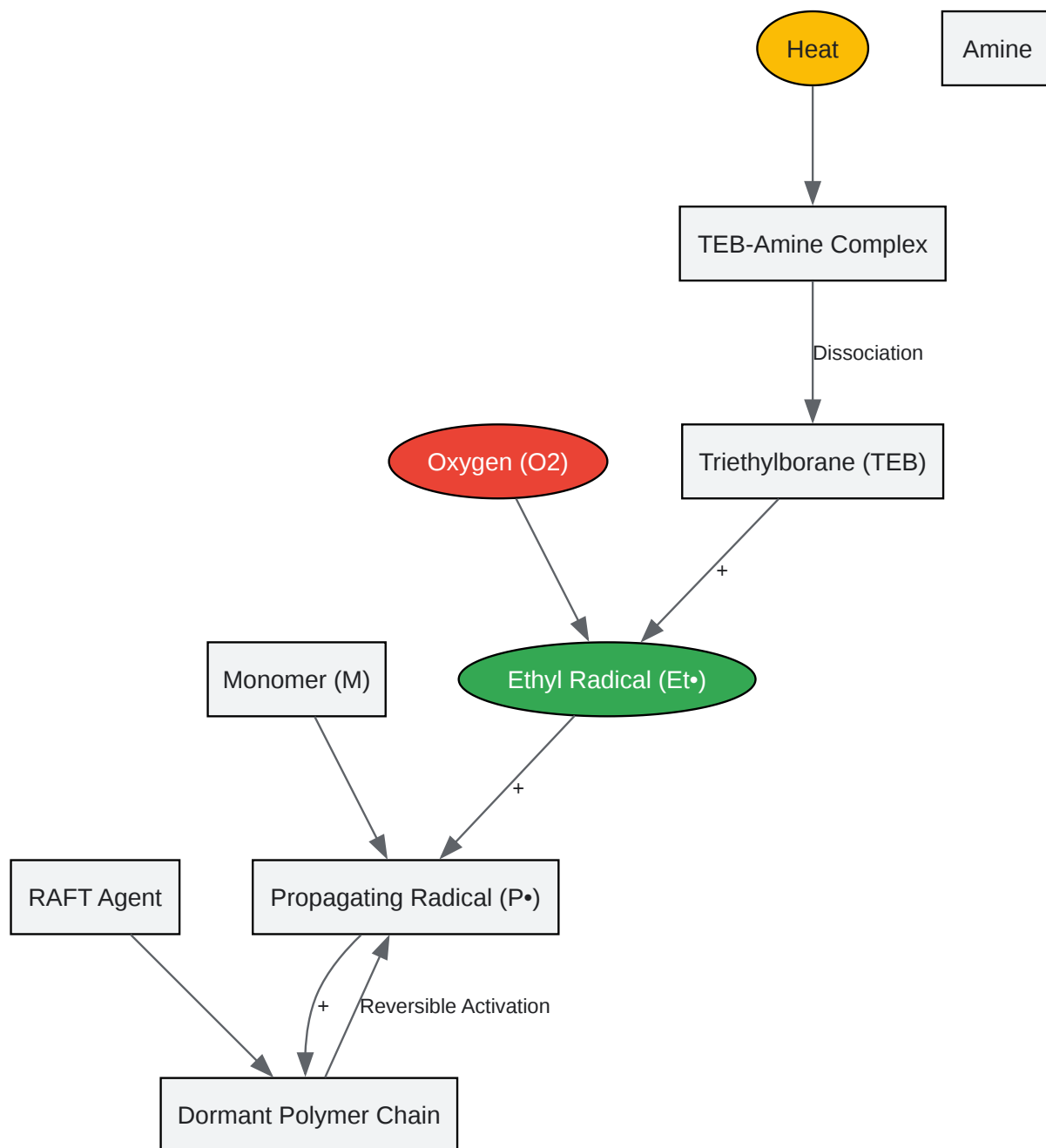
- Monomer (e.g., N,N-dimethylacrylamide, DMA)
- RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)
- **Triethylamine borane**-amine complex (e.g., TEB-DMAP)
- Solvent (e.g., 1,4-dioxane, toluene)

- Reaction vial with a magnetic stir bar

#### Procedure:

- Preparation: Prepare a stock solution of the TEB-amine complex in the chosen solvent.
- Reaction Setup: In a reaction vial open to the air, add the monomer, RAFT agent, and solvent.
- Initiation: Add the required amount of the TEB-amine complex stock solution to the vial.
- Polymerization: Place the vial in a preheated oil bath at the desired temperature and stir. The reaction is typically carried out under ambient air.
- Monitoring: Monitor the polymerization by taking samples at different time points and analyzing them by  $^1\text{H}$  NMR for monomer conversion and by GPC for molecular weight and polydispersity.
- Termination and Purification: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air for an extended period. The polymer can be purified by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

## Initiation Mechanism



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Caption: Initiation of RAFT polymerization by TEB-amine complex.

## Triethylamine Borane as a Chain Transfer Agent

**Triethylamine borane** can function as a chain transfer agent in olefin polymerization, particularly in systems catalyzed by metallocenes. This application allows for the synthesis of polymers, such as polyethylene, with hydroxyl (-OH) end-groups after an oxidative workup. The efficiency of chain transfer is influenced by the steric hindrance of both the trialkylborane and the catalyst ligand.[3]

## Quantitative Data

The table below illustrates the effect of triethylborane as a chain transfer agent in ethylene polymerization catalyzed by  $\text{Cp}_2\text{ZrCl}_2/\text{MAO}$ .

[TEB] (mmol/L)	Polymer Yield (g)	M <sub>n</sub> ( g/mol )	Đ (PDI)	OH end-groups (%)
0	1.5	150,000	2.1	0
5	1.3	85,000	2.3	65
10	1.1	52,000	2.5	85
20	0.9	31,000	2.6	>95

Data adapted from Journal of Polymer Science, Part A: Polymer Chemistry.[3] Polymerization conditions: 50 °C, 1 atm ethylene, 30 min.

## Experimental Protocol: Ethylene Polymerization with TEB as a Chain Transfer Agent

Materials:

- Metallocene catalyst (e.g.,  $\text{Cp}_2\text{ZrCl}_2$ )
- Methylaluminoxane (MAO) solution
- Triethylborane (TEB) solution
- Toluene (anhydrous)
- Ethylene gas

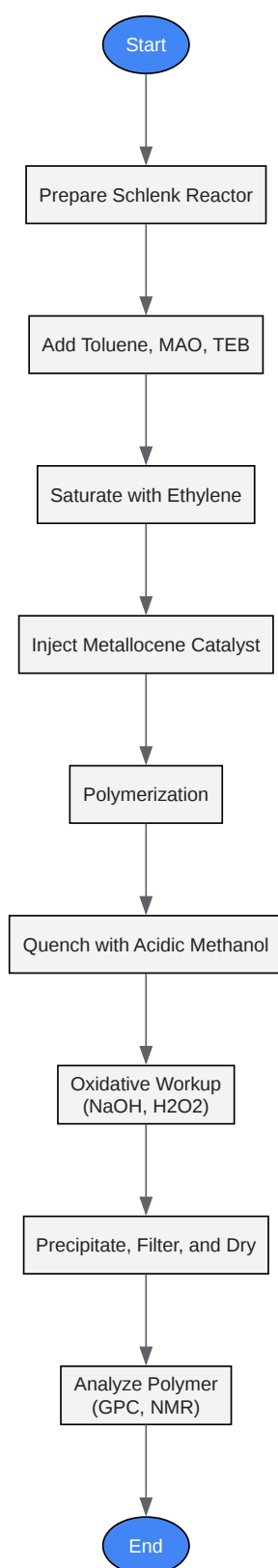


- Schlenk reactor
- Oxidizing agent (e.g.,  $\text{H}_2\text{O}_2$ ,  $\text{NaOH}$ )

#### Procedure:

- **Reactor Setup:** Assemble a Schlenk reactor and thoroughly dry it under vacuum with heating. Backfill with ethylene.
- **Catalyst Preparation:** In a separate Schlenk flask, dissolve the metallocene catalyst in toluene.
- **Reaction Initiation:** Introduce toluene into the reactor, followed by the MAO solution and the TEB solution. Saturate the solution with ethylene by bubbling the gas through it.
- **Polymerization:** Inject the catalyst solution into the reactor to start the polymerization. Maintain a constant ethylene pressure and temperature.
- **Termination:** After the desired time, stop the ethylene flow and quench the reaction by injecting acidic methanol.
- **Oxidative Workup:** To convert the borane end-groups to hydroxyl groups, add a solution of  $\text{NaOH}$  followed by the slow addition of  $\text{H}_2\text{O}_2$ . Stir the mixture at room temperature.
- **Purification and Isolation:** Precipitate the polymer in a large volume of methanol, filter, and wash thoroughly with methanol. Dry the polymer under vacuum.
- **Characterization:** Analyze the polymer for molecular weight and PDI by GPC, and determine the percentage of hydroxyl end-groups by  $^1\text{H}$  NMR spectroscopy.

## Workflow Diagram



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Caption: Workflow for ethylene polymerization using TEB as a CTA.

## Polymer Modification via Reduction

Amine-borane complexes, including **triethylamine borane**, are effective reducing agents for a variety of functional groups in organic synthesis. This reactivity can be extended to polymer chemistry for the modification of functional polymers. For example, ketone or aldehyde functionalities on a polymer backbone or side chains can be reduced to hydroxyl groups.

### General Protocol for Polymer Reduction

This protocol provides a general method for the reduction of carbonyl groups in a polymer using **triethylamine borane**. The specific reaction conditions may need to be optimized depending on the polymer and the functional group to be reduced.

Materials:

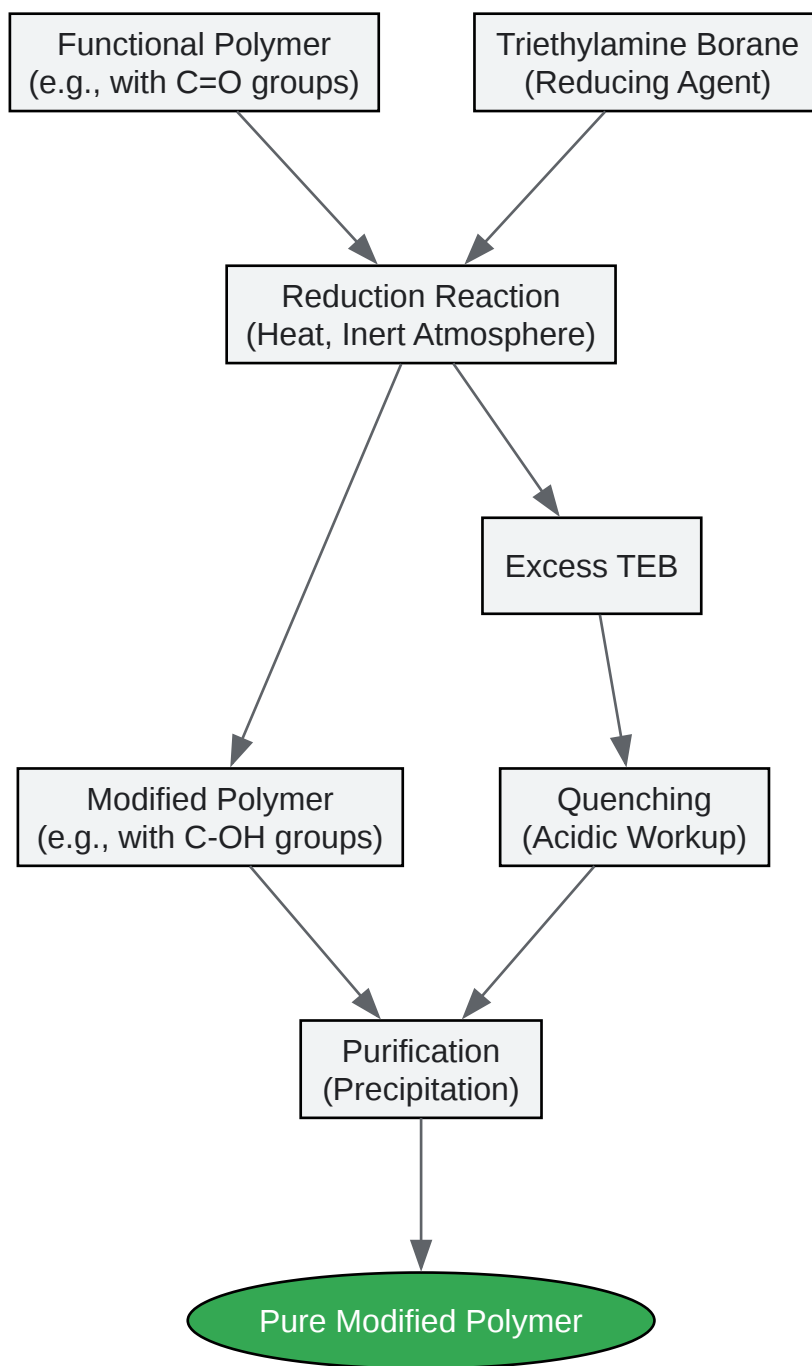
- Functional polymer (containing, e.g., ketone or aldehyde groups)
- **Triethylamine borane** (TEB)
- Anhydrous solvent (e.g., THF, dioxane)
- Reaction flask with a condenser and nitrogen inlet
- Magnetic stirrer

Procedure:

- **Polymer Dissolution:** Dissolve the functional polymer in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.
- **Reagent Addition:** Add an excess of **triethylamine borane** to the polymer solution. The amount of TEB will depend on the concentration of functional groups in the polymer.
- **Reaction:** Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reduction by taking samples and analyzing them using a suitable technique (e.g., FTIR or NMR spectroscopy) to observe the disappearance of the carbonyl signal and the appearance of the hydroxyl signal.

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Quench the excess TEB by the slow addition of dilute acid (e.g., 1 M HCl).
- **Purification:** Precipitate the modified polymer in a non-solvent (e.g., water or methanol).
- **Isolation and Drying:** Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual reagents and byproducts, and dry it under vacuum.
- **Characterization:** Confirm the structure of the modified polymer using spectroscopic methods (FTIR, NMR).

## Logical Relationship Diagram



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